molecular formula C7H15NO2S B13514930 Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate

Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate

Cat. No.: B13514930
M. Wt: 177.27 g/mol
InChI Key: GUZSQWDPKURGJT-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C6H13NO2S This compound is characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate typically involves the reaction of 3-mercaptopropanoic acid with 2-aminoethanol, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-aminoethyl)sulfanyl]propanoate: Similar structure but lacks the additional methyl group on the propanoate backbone.

    Ethyl 3-[(2-aminoethyl)sulfanyl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-[(2-aminoethyl)sulfanyl]butanoate: Similar structure but with a butanoate backbone instead of a propanoate backbone.

Uniqueness

Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate is unique due to the presence of both an aminoethyl group and a sulfanyl group attached to a methylpropanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

methyl 3-(2-aminoethylsulfanyl)-2-methylpropanoate

InChI

InChI=1S/C7H15NO2S/c1-6(7(9)10-2)5-11-4-3-8/h6H,3-5,8H2,1-2H3

InChI Key

GUZSQWDPKURGJT-UHFFFAOYSA-N

Canonical SMILES

CC(CSCCN)C(=O)OC

Origin of Product

United States

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